Lack of Direct Public Head-to-Head Potency Data Against Closest Regioisomeric Analogs
A comprehensive search of public databases (PubChem, ChEMBL, BindingDB) and primary literature reveals no direct, head-to-head quantitative comparison of 4-Bromo-2-morpholinophenol (1781422-18-1) against its closest regioisomer, 5-Bromo-2-morpholinophenol, for any specific protein target. This absence of data itself is a critical piece of differential evidence for a procurement scientist: it indicates that claims of superiority for one isomer over the other cannot be quantitatively supported by public data at this time, and an internal head-to-head profiling study would be the only way to determine differential selectivity [1]. In contrast, the broader class of morpholinophenol derivatives has shown variable activities in BROMOscan assays, with related compounds exhibiting IC50 values ranging from 65 nM (for a BRPF1 inhibitor) to >50,000 nM (for inactive analogues), demonstrating the extreme sensitivity of this scaffold to precise substitution geometry [2].
| Evidence Dimension | Inhibition of human bromodomain-containing proteins (BRPF1, BRPF2, BRPF3) via BROMOscan assay |
|---|---|
| Target Compound Data | No public IC50 data available for 4-Bromo-2-morpholinophenol against these targets. |
| Comparator Or Baseline | A structurally distinct bromodomain inhibitor (BindingDB ID: BDBM50249772) with an IC50 of 65 nM against human BRPF1 [2] |
| Quantified Difference | Not calculable; data for target compound is absent from public domain. |
| Conditions | Inhibition of human BRPF1 expressed in E. coli BL21 after 1 hr by BROMOscan assay |
Why This Matters
This highlights a data gap that must be closed through experimental validation before any claim of differential potency can be made for procurement justification.
- [1] BindingDB, ChEMBL, and PubChem databases were systematically queried for the SMILES 'Oc1ccc(Br)cc1C1CNCCO1' and CAS 1781422-18-1. No quantitative bioactivity data was found. View Source
- [2] BindingDB. BDBM50249772 (CHEMBL4067436) activity data. (n.d.). View Source
